![molecular formula C10H17NO B12347584 (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride is a chemical compound with a unique structure that includes a cycloheptanone ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride typically involves the reaction of cycloheptanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Cycloheptanone+Dimethylamine→(2E)-2-[(dimethylamino)methylene]cycloheptanone
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents and purification techniques such as crystallization or distillation is common to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar dimethylamino group but differs in its overall structure and applications.
Dimethoxymethane: Another compound with similar functional groups but different chemical properties and uses.
Uniqueness
(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride is unique due to its specific ring structure and the positioning of the dimethylamino group
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8+ |
InChI Key |
QEFBVPUSEYVJMG-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


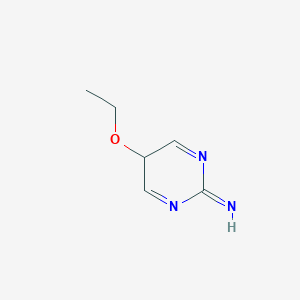
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
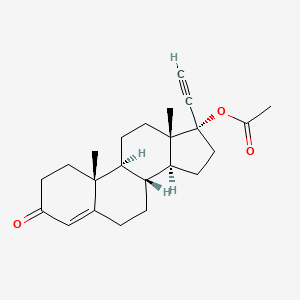

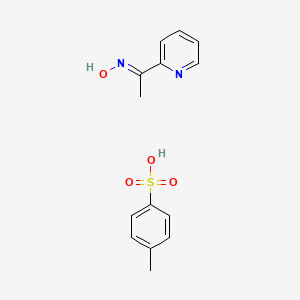
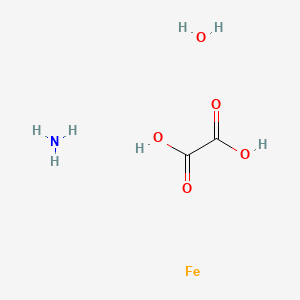

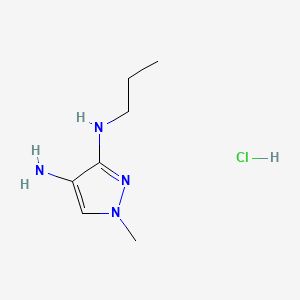
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
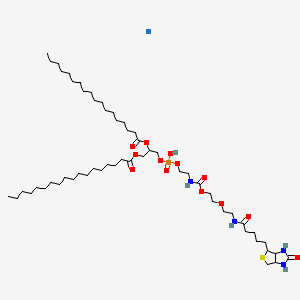
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)
